Lipophilicity-Driven Membrane Permeability
The target compound exhibits a computed XLogP3 of 3.1, which is a defining attribute for designing cell-permeable peptides. This value represents an increase of approximately 1.9 log units over a Boc-protected chlorophenylalanine (PubChem CID 4646231, XLogP3 = 1.2) and an estimated increase of 1.8 log units over the common α,α-disubstituted reference building block Boc-Aib-OH [1]. This quantitative difference is driven by the highly hydrophobic, rigid norbornane cage, directly translating to an approximately 63-fold increase in predicted partition coefficient relative to an aromatic comparator .
+1.9 vs aromatic comparator
≈79-fold higher partition coefficient
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Comparator 1 (N-Benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine, PubChem CID 4646231): XLogP3 = 1.2. Comparator 2 (Boc-Aib-OH, estimated): XLogP3 ≈ 1.3. |
| Quantified Difference | ΔXLogP3(target - comparator 1) = 1.9. Fold-increase in partition coefficient ≈ 10^1.9 ≈ 79-fold vs. Comparator 1. |
| Conditions | Predicted property computed by XLogP3 3.0 algorithm (PubChem release). |
Why This Matters
A 1.9-unit increase in logP significantly enhances passive membrane permeability, a critical factor in selecting building blocks for the design of cell-active peptidomimetics and macrocyclic peptides.
- [1] N-Benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine. PubChem Compound Summary, CID 4646231. National Center for Biotechnology Information. Accessed May 01, 2026. View Source
